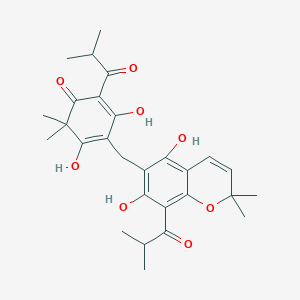
Uliginosin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uliginosin B is a natural product found in Hypericum polyanthemum, Hypericum thesiifolium, and other organisms with data available.
Aplicaciones Científicas De Investigación
Antidepressant Effects
Uliginosin B exhibits significant antidepressant-like activity, as evidenced by various studies. It has been shown to increase Na+,K+-ATPase activity in the cerebral cortex, which is linked to its antidepressant effects. In forced swimming tests with rodents, acute administration of this compound reduced immobility, indicating its potential as an antidepressant without directly binding to monoamine transporters .
Key Findings:
- Mechanism: Inhibits neuronal uptake of monoamines (dopamine, norepinephrine, serotonin) without binding to their transporters.
- Involvement of Na+,K+-ATPase: The compound alters the Na+ gradient, which is crucial for monoamine transport and neurotransmission .
Antinociceptive Properties
This compound has shown promising results as an analgesic agent. Its antinociceptive effects are mediated through modulation of the adenosinergic system and interactions with dopaminergic and opioid systems. Studies indicate that this compound can enhance pain relief when combined with traditional analgesics like morphine .
Key Findings:
- Mechanism: Acts on A1 and A2A adenosine receptors; its efficacy was inhibited by selective antagonists .
- Combination Therapy: Demonstrated synergistic effects with other analgesics, suggesting potential for use in pain management protocols.
Antifungal Activity
Research has also highlighted the antifungal properties of this compound, particularly against pathogenic fungi. Dimeric acylphloroglucinols from Hypericum species have shown strong antifungal activities, which could lead to the development of new antifungal therapies targeting specific fungal genes involved in cell cycle regulation.
Key Findings:
- Efficacy: Exhibits potential for developing alternative antifungal treatments.
- Mechanism: Targets genes crucial for fungal cell cycle and cytoskeletal assembly.
Table 1: Summary of Research Findings on this compound
Análisis De Reacciones Químicas
Uliginosin B and Analogues
Uliginosin C (2) and Uliginosin D (3) are analogues of this compound (1), where the 2-methyl-1-oxopropyl moiety of this compound (1) is replaced by the 2-methyl-1-oxobutyl moiety at C-8′ in Uliginosin C (2) and both at C-6 and C-8′ in Uliginosin D (3) .
Chemogenomic Screening
A chemogenomic screen of 3′prenyl this compound revealed target genes that are important for cell cycle regulation and cytoskeleton assembly in fungi .
This compound as a Modulator of the Adenosinergic System
Research indicates that this compound increases the availability of adenosine, via ecto-5′-nucleotidases, with consequent activation of adenosine receptors (particularly A1 and A2A), which play a role in the antinociceptive effect of this phloroglucinol .
Effects on Na+/K+-ATPase Activity
This compound increases the activity of Na+/K+-ATPase in the cerebral cortex of mice [16, 19]. It also inhibits the synaptosomal uptake of dopamine, noradrenaline, and serotonin, but does not interact with their respective sites on neuronal carriers .
Spectroscopic Data for Analogues
High-resolution mass measurements by ESI in negative ion mode (HR-ESI-MS) of Uliginosin C (2) show results compatible with a structure where the 2-methyl-1-oxobutyl unit is installed at C-8' . Tandem ESI MS experiments showed characteristic fragment ions at m/z 235 and 275 following the breaking of the C6′-C7 bond and the fragment ion at m/z 223 following the breaking of the C2–C7 bond .
MS/MS fragmentation of this compound (1) leads to fragment radical ions at m/z 235 and 261 (via C6′–C7 homolytic bond breaking) and a fragment ion at m/z 223 (via C2–C7 bond breaking) .
| Position | Uliginosin C (2) δH, mult. (J in Hz) | Uliginosin C (2) δC, type |
|---|---|---|
| 2′’ | 5.19 (1H, br t, 6.8) | 122.1 d |
| 3′’ | 133.1 s | |
| 4′’ | 1.73 (3H; brs) | 25.8 q |
| 5′’ | 1.62 (3H. brs) | 17.2 q |
Propiedades
Número CAS |
19809-79-1 |
|---|---|
Fórmula molecular |
C28H34O8 |
Peso molecular |
498.6 g/mol |
Nombre IUPAC |
4-[[5,7-dihydroxy-2,2-dimethyl-8-(2-methylpropanoyl)chromen-6-yl]methyl]-3,5-dihydroxy-6,6-dimethyl-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C28H34O8/c1-12(2)19(29)17-22(32)15(21(31)14-9-10-27(5,6)36-24(14)17)11-16-23(33)18(20(30)13(3)4)26(35)28(7,8)25(16)34/h9-10,12-13,31-34H,11H2,1-8H3 |
Clave InChI |
JJUVIYDZIBWTQA-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(=C3C(=C2O)C=CC(O3)(C)C)C(=O)C(C)C)O)O |
SMILES canónico |
CC(C)C(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(=C3C(=C2O)C=CC(O3)(C)C)C(=O)C(C)C)O)O |
Key on ui other cas no. |
10-00-4 |
Sinónimos |
uliginosin B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















